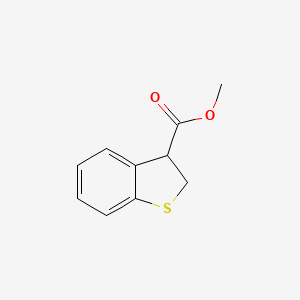

Methyl 2,3-dihydro-1-benzothiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2,3-dihydro-1-benzothiophene-3-carboxylate” is a chemical compound with the molecular formula C10H10O2S . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of “Methyl 2,3-dihydro-1-benzothiophene-3-carboxylate” involves several steps. One method involves the condensation of arylacetic acid esters with methyl esters of dithiocarboxylic acids . Another method involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides . A series of 2-aminobenzothiophenes, including esters of 3-carboxylic acids, were obtained by a CuBr/1,10-Phen-catalyzed Ullmann cross coupling .Molecular Structure Analysis

The molecular structure of “Methyl 2,3-dihydro-1-benzothiophene-3-carboxylate” is represented by the InChI code1S/C10H10O2S/c1-12-10(11)8-6-13-9-5-3-2-4-7(8)9/h2-5,8H,6H2,1H3 . This indicates that the molecule consists of a benzothiophene ring with a methyl ester group attached to one of the carbon atoms in the ring . Physical And Chemical Properties Analysis

“Methyl 2,3-dihydro-1-benzothiophene-3-carboxylate” is a liquid at room temperature . Its molecular weight is 194.25 .Scientific Research Applications

Synthesis of Indole Derivatives

Methyl 2,3-dihydro-1-benzothiophene-3-carboxylate can be used in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They have been used in the treatment of cancer cells, microbes, and various disorders in the human body .

Therapeutic Applications

Thiophene and its substituted derivatives, including Methyl 2,3-dihydro-1-benzothiophene-3-carboxylate, have been reported to possess a wide range of therapeutic properties . These include anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties .

Synthesis of Spiro-Fused Heterocyclic Molecules

Methyl 2,3-dihydro-1-benzothiophene-3-carboxylate can be used in the synthesis of novel spiro-fused heterocyclic molecules . These molecules have potential as antimicrobial, antifungal, antioxidant, anti-inflammatory, analgesic, and anticancer agents .

Development of Anticancer Compounds

Some substituted benzofurans, which can be synthesized using Methyl 2,3-dihydro-1-benzothiophene-3-carboxylate, have shown significant anticancer activities . They have been found to have significant cell growth inhibitory effects in different types of cancer cells .

5. Synthesis of Benzothiazepine and Benzothiazole Derivatives Methyl 2,3-dihydro-1-benzothiophene-3-carboxylate can be used in the synthesis of 2,3-dihydro-1,5-benzothiazepine and 2-phenylbenzothiazole derivatives . These compounds have potential applications in various fields of chemistry and medicine .

Catalyst in Organic Reactions

Methyl 2,3-dihydro-1-benzothiophene-3-carboxylate can be used as a catalyst in organic reactions . It has been applied successfully as an eco-friendly and reusable catalyst in the synthesis

Future Directions

The future directions for the study of “Methyl 2,3-dihydro-1-benzothiophene-3-carboxylate” could involve further exploration of its synthesis methods, chemical reactions, and potential applications. It could also involve studying its physical and chemical properties in more detail, as well as its safety and hazards .

Mechanism of Action

Target of Action

This compound belongs to the class of benzofuran compounds, which have been shown to exhibit diverse biological activities

Mode of Action

Benzofuran compounds, in general, have been found to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The interaction of these compounds with their targets often results in changes in cellular processes, leading to their biological effects .

Biochemical Pathways

Benzofuran compounds are known to interact with various biochemical pathways, depending on their specific targets

Result of Action

Benzofuran compounds have been reported to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.

Action Environment

The action, efficacy, and stability of Methyl 2,3-dihydro-1-benzothiophene-3-carboxylate can be influenced by various environmental factors These may include the pH of the environment, temperature, presence of other compounds, and specific conditions within the body

properties

IUPAC Name |

methyl 2,3-dihydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S/c1-12-10(11)8-6-13-9-5-3-2-4-7(8)9/h2-5,8H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSWAMIVBYEOJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CSC2=CC=CC=C12 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,3-dihydro-1-benzothiophene-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-Methoxy-2-methylspiro[3.3]heptan-1-yl)prop-2-enamide](/img/structure/B2750760.png)

![7-Chloro-6-methyl-1,2-di(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2750767.png)

![N-(3,4-difluorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2750768.png)

![4-Bromo-2-{[(3,4-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B2750769.png)

![N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2750771.png)

![N-(4-butylphenyl)-2-(1-oxo-4-thiomorpholin-4-yl[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2750772.png)

![(4,5-Dichloro-1H-imidazol-1-yl)methyl N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2750775.png)

![2-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-methylacetamide](/img/structure/B2750776.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2750781.png)

![3-[7-(4-Chlorophenyl)-8-cyano[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoic acid](/img/structure/B2750782.png)